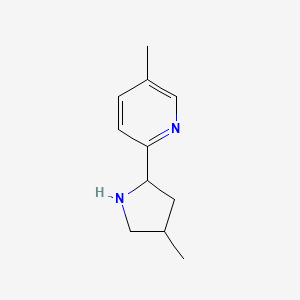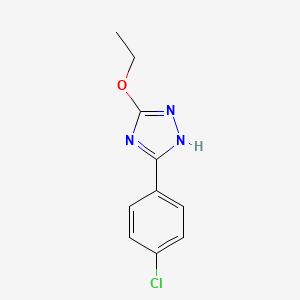
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl orthoformate in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties, such as conductive polymers or coordination complexes.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it could inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids essential for the survival and proliferation of target organisms.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1H-1,2,4-triazole: Lacks the ethoxy group, which may affect its solubility and reactivity.
5-Ethoxy-1H-1,2,4-triazole: Lacks the 4-chlorophenyl group, which may influence its biological activity.
4-Chlorophenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an ethoxy group, which can alter its chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer specific chemical and biological properties. The combination of these substituents can enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
62036-03-7 |
|---|---|
Fórmula molecular |
C10H10ClN3O |
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clave InChI |
ZJAVBYKBTGDYSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
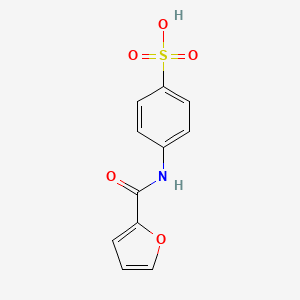
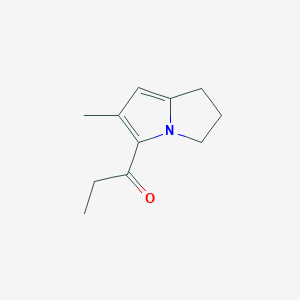
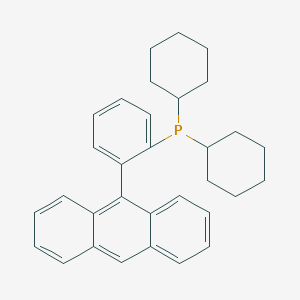
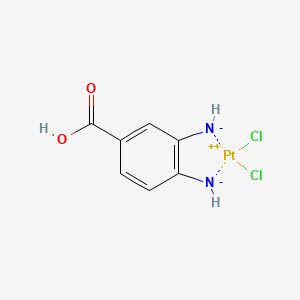

![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)

![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
